molecular formula C8H6BrNO2 B1343086 4-Bromo-6-hydroxyisoindolin-1-one CAS No. 808127-76-6

4-Bromo-6-hydroxyisoindolin-1-one

Cat. No. B1343086
Key on ui cas rn: 808127-76-6
M. Wt: 228.04 g/mol
InChI Key: BQPRSUFYMWPKEI-UHFFFAOYSA-N
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Patent
US07129260B2

Procedure details

A mixture of Example 104B (100 mg, 0.44 mmol), Cs2CO3 (163 mg, 0.5 mmol) and 2-bromoethyl methyl ether (0.045 mL, 0.46 mmol) in DMF (2.2 mL) was warmed to 60° C. for 4 hours, stirred at room temperature overnight, and partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4), filtered, and concentrated to give 128 mg of the desired product. MS (ESI(+)) m/e 286,288 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
0.045 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12].C([O-])([O-])=O.[Cs+].[Cs+].[CH3:19][O:20][CH2:21][CH2:22]Br>CN(C=O)C>[Br:1][C:2]1[CH:10]=[C:9]([O:11][CH2:22][CH2:21][O:20][CH3:19])[CH:8]=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=C2CNC(C2=CC(=C1)O)=O
Name
Cs2CO3
Quantity
163 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.045 mL
Type
reactant
Smiles
COCCBr
Name
Quantity
2.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2CNC(C2=CC(=C1)OCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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